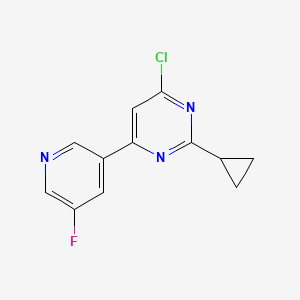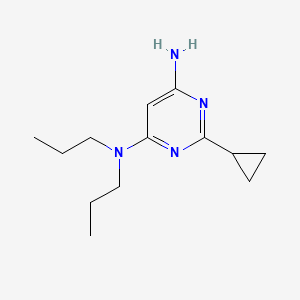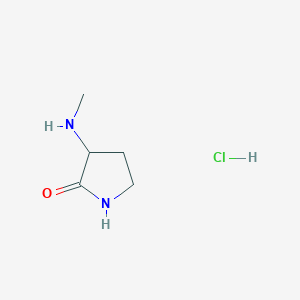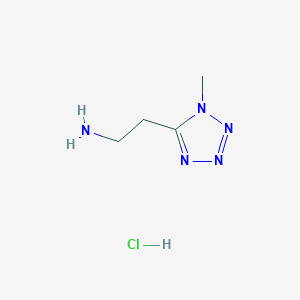
4-Methyl-7-(Piperidin-4-ylmethoxy)-2H-chromen-2-on-Hydrochlorid
Übersicht
Beschreibung
4-methyl-7-(piperidin-4-ylmethoxy)-2H-chromen-2-one hydrochloride is a useful research compound. Its molecular formula is C16H20ClNO3 and its molecular weight is 309.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-7-(piperidin-4-ylmethoxy)-2H-chromen-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-7-(piperidin-4-ylmethoxy)-2H-chromen-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
4-Hydroxy-2-Chinolone, die strukturell mit der fraglichen Verbindung verwandt sind, spielen eine zentrale Rolle bei der Synthese einer Reihe von heterocyclischen Verbindungen. Dazu gehören vier- bis siebengliedrige Ringe, von denen viele einzigartige biologische Aktivitäten aufweisen . Die Verbindung kann als Vorläufer oder Zwischenprodukt bei der Herstellung neuer heterocyclischer Strukturen mit potentiellen therapeutischen Anwendungen dienen.
Entwicklung von antimikrobiellen Wirkstoffen
Der strukturelle Baustein der Chinolone ist integraler Bestandteil des Pharmakophors vieler antimikrobieller Wirkstoffe. Derivate dieser Klasse wurden auf ihre antibakterielle Wirksamkeit untersucht, insbesondere gegen arzneimittelresistente Stämme. Die Verbindung könnte ein wichtiges Zwischenprodukt bei der Entwicklung neuer Antibiotika sein .
Krebsforschung
Chinolonderivate wurden auf ihre krebshemmenden Eigenschaften untersucht. Die Möglichkeit, diverse Analoga zu synthetisieren, ermöglicht die Erforschung ihrer Verwendung als Kinaseinhibitoren, die eine Rolle bei der Krebsbehandlung spielen können, indem sie die Zellproliferation hemmen und Apoptose induzieren .
Eigenschaften
IUPAC Name |
4-methyl-7-(piperidin-4-ylmethoxy)chromen-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3.ClH/c1-11-8-16(18)20-15-9-13(2-3-14(11)15)19-10-12-4-6-17-7-5-12;/h2-3,8-9,12,17H,4-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPCDZSWUVHZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1470824.png)

![Methyl 6-aminopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1470828.png)
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1470829.png)
![1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1470830.png)

![N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B1470834.png)





